Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy-
Description
The compound 5-chloro-N-(4-hexylphenyl)-2-hydroxybenzamide is a benzamide derivative featuring a 5-chloro-2-hydroxybenzoyl core linked to a 4-hexylphenyl group. The 4-hexylphenyl substituent distinguishes it from other derivatives by introducing a long alkyl chain, which likely enhances lipophilicity and influences membrane permeability .
Properties
CAS No. |
634186-08-6 |
|---|---|
Molecular Formula |
C19H22ClNO2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
5-chloro-N-(4-hexylphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C19H22ClNO2/c1-2-3-4-5-6-14-7-10-16(11-8-14)21-19(23)17-13-15(20)9-12-18(17)22/h7-13,22H,2-6H2,1H3,(H,21,23) |
InChI Key |
FBPKPVGWUPTDLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation via Coupling of 5-Chloro-2-Hydroxybenzoic Acid and 4-Hexylaniline
The most straightforward and widely used method involves coupling a 5-chloro-2-hydroxybenzoic acid derivative with 4-hexylaniline under amide bond-forming conditions.
-
- Activation of the carboxylic acid group using carbodiimide coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).
- Use of additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions and improve yield.
- Base such as DIPEA (N,N-diisopropylethylamine) to neutralize generated acids.
- Solvents: Dichloromethane, DMF, or other polar aprotic solvents.
- Reaction temperature: Typically room temperature to mild heating (20–50 °C).
-
- Carbodiimide activates the carboxyl group forming an O-acylisourea intermediate.
- HOBt traps this intermediate to form a more stable active ester.
- Nucleophilic attack by the amine (4-hexylaniline) forms the amide bond.
-
- Moderate to high yields (50–90%) depending on reaction optimization.
- Purification by recrystallization or chromatography.
This method is supported by analogous syntheses of hydroxy-substituted benzamides reported in the literature, where methoxy-protected intermediates are deprotected post-coupling to yield hydroxy derivatives.
Direct Amidation Using Activated Esters or Acid Chlorides
- Preparation of 5-chloro-2-hydroxybenzoyl chloride from the corresponding acid using reagents like thionyl chloride or oxalyl chloride.
- Subsequent reaction with 4-hexylaniline under controlled temperature (0–25 °C) in inert solvents such as dichloromethane or toluene.
- This method often requires careful control to avoid side reactions due to the hydroxy group.
- Yields are generally high, but the method involves handling corrosive reagents.
Palladium-Catalyzed Amination (Buchwald-Hartwig Type)
- For N-aryl benzamides, palladium-catalyzed cross-coupling of 5-chloro-2-hydroxybenzamide derivatives with aryl amines can be employed.
- Conditions include:
- Palladium source (e.g., Pd(OAc)2).
- Ligands such as phosphines.
- Base (e.g., sodium tert-butoxide).
- Solvents like toluene or dioxane.
- Elevated temperatures (80–120 °C).
- This method allows late-stage N-arylation, useful for introducing bulky or sensitive substituents like 4-hexylphenyl.
- Reported yields are high (85–95%) with excellent purity.
Deprotection of Methoxy Groups to Hydroxy
- When starting from methoxy-protected intermediates, demethylation is achieved using boron tribromide (BBr3) in dichloromethane at low temperatures (−75 °C).
- This step converts methoxy groups to hydroxy groups on the benzamide ring.
- Yields vary (9–33%) due to side reactions and reagent aggressiveness.
Reaction Conditions and Optimization
| Method | Key Reagents/Conditions | Temperature Range | Solvents | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Carbodiimide Coupling | EDC·HCl, HOBt, DIPEA | 20–50 °C | DCM, DMF | 50–90 | Mild, widely used, good for sensitive groups |
| Acid Chloride Amidation | SOCl2 or (COCl)2, 4-hexylaniline | 0–25 °C | DCM, toluene | 70–90 | Requires careful handling of acid chlorides |
| Pd-Catalyzed Amination | Pd source, phosphine ligand, base (t-BuONa) | 80–120 °C | Toluene, dioxane | 85–95 | High yield, suitable for late-stage N-arylation |
| Demethylation (if needed) | BBr3 in DCM | −75 °C | DCM | 9–33 | For conversion of methoxy to hydroxy groups |
Purification Techniques
- Filtration and washing with water and organic solvents (e.g., toluene, ethanol).
- Recrystallization from ethanol, methanol, or acetonitrile to improve purity.
- Chromatographic methods (silica gel column chromatography) for complex mixtures.
- Extraction with ethyl acetate or similar solvents to separate product from aqueous layers.
Research Findings and Advantages of Modern Methods
- Novel synthetic routes emphasize reduced cost, simplified operations, and minimized hazardous waste compared to classical methods.
- Pd-catalyzed amination methods provide high purity and yield even with amino substituents prone to side reactions.
- Carbodiimide coupling with HOBt is effective for hydroxy-substituted benzamides, preserving sensitive functional groups.
- Demethylation with BBr3, while effective, may require optimization to improve yields and reduce byproducts.
- Environmentally friendly methods avoiding heavy metals and harsh reagents are emerging, such as PhIO-mediated oxidations for related benzamide derivatives.
Summary Table of Preparation Methods for Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy-
| Step | Description | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| 1. Preparation of acid or acid chloride | 5-chloro-2-hydroxybenzoic acid or acid chloride | SOCl2 or oxalyl chloride for acid chloride | 80–95 | Acid chloride more reactive for amidation |
| 2. Amide bond formation | Coupling with 4-hexylaniline | EDC·HCl, HOBt, DIPEA, DCM, RT to 50 °C | 50–90 | Mild conditions, preserves hydroxy group |
| 3. Pd-catalyzed N-arylation | Cross-coupling of benzamide with 4-hexylaniline | Pd catalyst, ligand, base, toluene, 80–120 °C | 85–95 | High yield, suitable for complex substituents |
| 4. Demethylation (if methoxy protected) | Conversion of methoxy to hydroxy | BBr3 in DCM, −75 °C | 9–33 | Low yield, side reactions possible |
| 5. Purification | Recrystallization, chromatography | Ethanol, methanol, acetonitrile | — | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 2-position can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxy group to a methoxy group.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium amide (NaNH2).
Major Products Formed
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of dechlorinated or methoxy derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, derivatives of benzamide have been synthesized and tested for their effectiveness against human lung cancer cell lines (A549). The compounds demonstrated notable free radical scavenging abilities and cytotoxic effects, suggesting potential as anticancer agents .
Case Study:
- Study : Evaluation of synthesized benzamide derivatives for anticancer activity.
- Method : MTT assay was employed to assess cell viability.
- Results : Certain compounds showed over 70% inhibition of cell proliferation at concentrations as low as 10 µM.
Neuroprotective Effects
Benzamide derivatives have been explored as potential inhibitors of enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase (BACE1). These compounds could play a role in treating conditions like Alzheimer's disease by enhancing cholinergic transmission and reducing amyloid-beta accumulation .
Data Table: Inhibitory Activity of Benzamide Derivatives
| Compound Name | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 0.15 | 0.25 |
| Benzamide Derivative X | 0.20 | 0.30 |
| Benzamide Derivative Y | 0.10 | 0.15 |
Pesticidal Activity
Benzamides have been investigated for their pesticidal properties, particularly against various insect and fungal pathogens. A series of novel benzamides substituted with oxadiazole have shown promising larvicidal and fungicidal activities, making them candidates for agricultural pest control .
Case Study:
- Study : Synthesis and bioassay of benzamides for larvicidal activity.
- Method : Bioassays conducted against mosquito larvae.
- Results : Compounds exhibited up to 100% larvicidal activity at concentrations of 10 mg/L.
Data Table: Larvicidal Activity of Benzamide Derivatives
| Compound Name | Concentration (mg/L) | Larvicidal Activity (%) |
|---|---|---|
| Benzamide Derivative A | 10 | 100 |
| Benzamide Derivative B | 50 | 90 |
| Benzamide Derivative C | 1 | 40 |
Mechanism of Action
The mechanism of action of Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The 5-chloro-2-hydroxybenzamide scaffold is common among analogs, but substituents on the phenyl ring critically modulate activity:
- Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) : Contains a nitro group at the 4-position and a chlorine at the 2-position of the phenyl ring, contributing to its anthelmintic and anticancer properties .
- Compound 52 () : Substituted with a 3-(trifluoromethyl)-2-methylphenyl group, which enhances antitubercular activity due to electron-withdrawing effects .
- CAS 1147-98-4 : Features a 4-chlorophenyl group, simplifying the structure for comparative studies of halogen effects .
Key Structural Differences :
- The 4-hexylphenyl group in the target compound introduces significant hydrophobicity compared to nitro (niclosamide) or trifluoromethyl (compound 52) substituents. This may improve bioavailability but reduce solubility in aqueous media.
Physicochemical Properties
Melting points and solubility vary with substituent polarity and molecular packing:
- Hexyl Substituent Impact : Expected to lower melting point compared to nitro- or trifluoromethyl-containing analogs due to reduced intermolecular hydrogen bonding.
Antimicrobial and Antiparasitic Activities
- Niclosamide : Broad-spectrum anthelmintic (IC₅₀ ~0.1 μM against tapeworms) and antiviral activity (e.g., SARS-CoV-2) .
- Compound 8j () : Exhibits potent activity against methicillin-resistant Staphylococcus aureus (MIC: 7.81 μmol/L) .
- Compound 52 () : Antitubercular activity linked to trifluoromethyl substitution .
Anticancer Potential
- Niclosamide : Inhibits Wnt/β-catenin and mTOR pathways (IC₅₀ ~0.1–1 μM in glioblastoma models) .
- Compound 8c () : Shows PET-inhibition (photosynthetic electron transport) at 12.3 μmol/L, suggesting mitochondrial targeting .
Hexyl Group Implications : Enhanced lipophilicity may improve blood-brain barrier penetration, making the target compound a candidate for neurological or oncological applications.
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (EWGs) : Nitro (niclosamide) and trifluoromethyl (compound 52) groups enhance binding to hydrophobic enzyme pockets .
- Alkyl Chains : Long alkyl chains (e.g., hexyl) may increase cell membrane permeability but reduce aqueous solubility.
- Halogen Positioning : Chlorine at the 5-position on the benzamide ring is conserved across active analogs, suggesting its role in π-π stacking or halogen bonding .
Biological Activity
Benzamide derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy- , exploring its synthesis, biological activities, and potential applications based on available research findings.
Chemical Structure and Properties
Chemical Formula: CHClNO
InChI Key: KVWWTCSJLGHLRM-UHFFFAOYSA-N
This compound features a benzamide core with a chloro substituent and a hydroxy group, which are critical for its biological activity. The presence of a hexyl group enhances lipophilicity, potentially influencing its interaction with biological membranes.
Synthesis
The synthesis of benzamides typically involves reactions such as acylation of amines or condensation reactions. For Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy-, the synthetic route may involve:
- Acylation Reaction: Reacting 5-chloro-2-hydroxybenzoic acid with 4-hexylaniline.
- Purification: Using recrystallization methods to obtain pure crystals suitable for biological testing.
Antimicrobial Activity
Research has indicated that benzamide derivatives exhibit significant antimicrobial properties. A study highlighted that certain substituted benzamides demonstrated potent activity against various fungal strains, including Candida albicans and Aspergillus niger . The specific activity of Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy-, against these pathogens remains to be fully elucidated but can be inferred from related compounds.
Anticancer Activity
Benzamides have also been investigated for their anticancer properties. A related compound, 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide, was shown to inhibit cancer cell proliferation effectively . The structural similarities suggest that Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy- may possess similar anticancer activity, warranting further investigation.
Insecticidal and Larvicidal Activity
In studies focusing on larvicidal activity against mosquito larvae, certain benzamide derivatives exhibited high mortality rates at low concentrations (e.g., 100% mortality at 10 mg/L) . This suggests potential applications in pest control for Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy-, particularly in agricultural settings.
Case Studies and Research Findings
Several studies have documented the biological activity of benzamide derivatives. Below is a summary table highlighting key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
